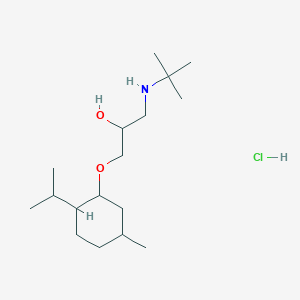

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride

Description

This compound is a tertiary amine hydrochloride characterized by a propan-2-ol backbone substituted with a tert-butylamino group and a bulky 2-isopropyl-5-methylcyclohexyl ether moiety. Its molecular formula is C₁₆H₃₄ClNO₂, with a molecular weight of 307.90 g/mol . The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications . The steric hindrance imparted by the cyclohexyl and isopropyl groups may influence its pharmacokinetic properties, such as receptor binding affinity and metabolic stability .

Properties

IUPAC Name |

1-(tert-butylamino)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2.ClH/c1-12(2)15-8-7-13(3)9-16(15)20-11-14(19)10-18-17(4,5)6;/h12-16,18-19H,7-11H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZNLCCFKIAFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(CNC(C)(C)C)O)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride involves multiple steps, starting from the appropriate precursors. The reaction typically involves the following steps:

Formation of the intermediate: The initial step involves the reaction of tert-butylamine with an appropriate epoxide to form the intermediate compound.

Cyclohexyl derivative addition: The intermediate is then reacted with 2-isopropyl-5-methylcyclohexanol under controlled conditions to form the desired product.

Hydrochloride formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Batch or continuous flow reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

Purification steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C17H35ClN2O2

Molecular Weight : 285.5 g/mol

IUPAC Name : 1-(tert-butylamino)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol

The compound features a complex structure that contributes to its biological activity, particularly in modulating various physiological processes.

Pharmacological Applications

- Inhibition of Phospholipase A2 : Research has indicated that compounds similar to 1-(tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride can inhibit lysosomal phospholipase A2 (PLA2G15). This inhibition is significant in understanding drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids in lysosomes. The ability to inhibit PLA2G15 may lead to therapeutic strategies for managing drug toxicity associated with various pharmaceuticals .

- Beta-Adrenergic Activity : The compound has been evaluated for its beta-adrenergic blocking activity. Similar compounds have shown efficacy in binding to beta-receptors, which are crucial for cardiovascular regulation. These findings suggest potential applications in treating conditions like hypertension and heart failure .

- Type III Secretion System Inhibition : Recent studies have explored the use of compounds like this one as inhibitors of the Type III secretion system (T3SS) in pathogenic bacteria. The T3SS is a critical virulence factor in several Gram-negative pathogens, including E. coli. Inhibiting this system can reduce bacterial virulence, offering a novel approach to antibiotic resistance management .

Environmental Applications

The compound's structural characteristics may also allow for applications in environmental science, particularly in the development of herbicides or pesticides. Its ability to interact with biological systems could be harnessed to create more effective agricultural chemicals that minimize environmental impact while maximizing efficacy .

Data Tables

Case Studies

- PLA2G15 Inhibition Study : A study conducted on a library of drugs revealed that several compounds, including derivatives of this compound, inhibited PLA2G15 activity, indicating their potential role in mitigating drug-induced phospholipidosis .

- Beta-Adrenergic Receptor Binding : Pharmacological evaluations demonstrated that related compounds effectively bind to beta-receptors, showcasing their potential therapeutic applications in managing cardiovascular diseases .

- T3SS Inhibition Research : A high-throughput screening campaign identified several inhibitors of the T3SS, highlighting the relevance of compounds like this compound in developing new strategies against antibiotic-resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include:

Receptor binding: Interaction with adrenergic receptors, leading to changes in cellular signaling.

Enzyme inhibition: Inhibition of specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Impurities

Impurity G(EP) Hydrochloride

- Structure: (2RS)-1-[(1,1-Dimethyl-ethyl)amino]-3-[(5,6,7,8-tetrahydronaphtalen-1-yl)oxy]-propan-2-ol Hydrochloride

- CAS : 15148-92-2

- Key Differences: Replaces the 2-isopropyl-5-methylcyclohexyl group with a 5,6,7,8-tetrahydronaphtalenyl (tetralin) moiety.

Naepaine Hydrochloride

Pharmacological Analogues: Beta-Blockers

Propranolol

- Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol.

- CAS : 525-66-6

- Key Differences :

Physicochemical and Pharmacokinetic Data

Key Observations:

- Solubility : The hydrochloride salt of the target compound improves water solubility, critical for drug formulation .

- Steric Effects : Bulky substituents reduce membrane permeability but may enhance metabolic stability compared to Naepaine .

- Pharmacology : Structural variations (e.g., tetralin vs. cyclohexyl) significantly alter receptor interactions and therapeutic applications .

Research Findings and Implications

Notes and Discrepancies

- Naming Clarification: and refer to a compound with an isopropylamino group (CAS 20041-47-8), whereas the queried compound specifies a tert-butylamino group.

Q & A

Basic Question: What are the validated synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves a multi-step process starting with 2-isopropyl-5-methylcyclohexanol as a key intermediate. This intermediate reacts with epichlorohydrin to form a glycidyl ether, followed by nucleophilic substitution with tert-butylamine under controlled pH (8–9) and temperature (40–60°C). Yield optimization requires:

- Stepwise monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Reagent stoichiometry : A 1:1.2 molar ratio of glycidyl ether to tert-butylamine minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether .

Basic Question: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.05–1.15 (tert-butyl CH₃), δ 3.4–3.8 (ether-linked CH₂), and δ 4.2–4.5 (propanol hydroxyl) confirm backbone structure.

- ¹³C NMR : Signals near 70 ppm (ether carbons) and 28 ppm (tert-butyl carbons) validate substituents.

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 307.91 (C₁₆H₃₄ClNO₂) .

Advanced Question: How does steric hindrance from the tert-butyl and cyclohexyl groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The tert-butyl group and bulky 2-isopropyl-5-methylcyclohexyl moiety create steric hindrance, reducing reaction rates in SN2 mechanisms. To mitigate this:

- Solvent effects : Use low-polarity solvents (e.g., THF) to stabilize transition states.

- Temperature control : Elevated temperatures (60–80°C) enhance kinetic energy for overcoming steric barriers.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophile accessibility .

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

Methodological Answer:

Discrepancies often arise from assay conditions. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer systems (pH 7.4 PBS).

- Control for stereochemistry : Chiral HPLC ensures enantiomeric purity, as racemic mixtures may skew results.

- Dose-response curves : Compare IC₅₀ values across studies using nonlinear regression models (e.g., GraphPad Prism).

For example, conflicting β-adrenergic receptor binding data may stem from variations in membrane preparation protocols .

Advanced Question: How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of the ether bond) at pH 2 (stomach acid) and pH 7.4 (bloodstream).

- Density Functional Theory (DFT) : Calculate activation energies for degradation reactions.

- Experimental validation : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring confirm predictions .

Advanced Question: What are the best practices for comparative studies with structural analogs (e.g., tert-butyl vs. isopropylamino derivatives)?

Methodological Answer:

- Structural analogs : Synthesize derivatives with substitutions (e.g., 2-methoxyphenoxy or 4-chlorophenoxy groups) to assess SAR.

- Biological assays : Test analogs in parallel using standardized protocols (e.g., radioligand binding for receptor affinity).

- Data normalization : Express activity relative to a positive control (e.g., propranolol for β-blockade studies).

For instance, replacing the tert-butyl group with isopropyl reduces lipophilicity (logP decreases by ~0.5), impacting membrane permeability .

Table 1: Stability Profile Under Stress Conditions

| Condition | Degradation Pathway | Analytical Method | Key Findings |

|---|---|---|---|

| Acidic (pH 2, 70°C) | Ether bond hydrolysis | HPLC-MS | 15% degradation after 24 h |

| Oxidative (3% H₂O₂) | Tert-butyl oxidation | ¹H NMR | Ketone formation (δ 2.1 ppm) |

| Photolytic (UV) | Cyclohexyl ring cleavage | GC-MS | <5% degradation after 48 h |

Advanced Question: How do enantiomeric differences impact pharmacological activity, and how can chiral resolution be achieved?

Methodological Answer:

The compound has two chiral centers (C2 and C3 of propanol), leading to four stereoisomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.